Methyl (S)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate
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Overview
Description
Methyl (S)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate is a compound that belongs to the class of amino acid derivatives. It features a pyrimidine ring substituted with a phenyl group at the 2-position and an amino group at the 3-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halogenated pyrimidine derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents such as toluene or ethyl acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at 0°C to room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Amines or thiols in the presence of a base such as triethylamine in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Methyl (S)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in its role as an anti-fibrotic agent, the compound may inhibit collagen synthesis and deposition by targeting collagen prolyl 4-hydroxylases .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
Methyl (S)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate is unique due to its specific substitution pattern on the pyrimidine ring and its potential for diverse biological activities. Its structural features allow for various chemical modifications, making it a versatile compound for research and development in medicinal chemistry.
Properties
Molecular Formula |
C14H15N3O2 |
---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate |
InChI |
InChI=1S/C14H15N3O2/c1-19-14(18)12(15)7-10-8-16-13(17-9-10)11-5-3-2-4-6-11/h2-6,8-9,12H,7,15H2,1H3/t12-/m0/s1 |
InChI Key |
IRHLPOXZEHTARK-LBPRGKRZSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN=C(N=C1)C2=CC=CC=C2)N |
Canonical SMILES |
COC(=O)C(CC1=CN=C(N=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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